Copper 8-hydroxyquinolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

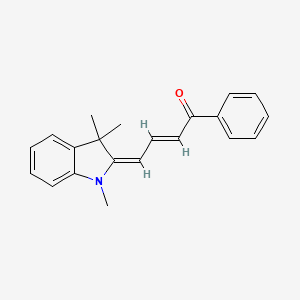

Copper 8-hydroxyquinolinate is a compound with the formula C18H12CuN2O2 . It is a yellow-green, nonhygroscopic, odorless powder . It has been found to be outstanding for inhibiting the mildewing and rotting of various materials .

Synthesis Analysis

An 8-hydroxyquinolinate-based metal–organic framework was synthesized for the first time by treating a novel 8-hydroxyquinolinate ligand involving two carboxylate groups with zinc salt . Another method reported the synthesis of this compound with a yield of nearly 100% by heating 8-hydroxyquinoline with 0.86 times its weight of crystalline copper sulfate together with a large quantity of water at 80° to 100°C .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The 1:1 complex of 8-hydroxyquinolinate and Cu is its active form .

Physical And Chemical Properties Analysis

This compound is soluble in strong acids and slightly soluble in weak acids, pyridine, quinoline . It is insoluble in water and most organic solvents .

Mécanisme D'action

Target of Action

Oxine-copper, also known as Copper 8-hydroxyquinolinate or BIS(QUINOLIN-8-YLOXY)COPPER, is primarily used as a fungicide . Its primary targets are various types of fungi, including molds, mildews, sapstain fungi, termites, and wood-eating beetles . The compound acts by disrupting the enzyme systems of these pathogens .

Mode of Action

The mode of action of Oxine-copper involves the disruption of enzyme systems of pathogens . The absorbed copper ions from Oxine-copper interfere with the normal functioning of these enzymes, leading to the death of the pathogens . This action is multi-site, meaning it affects multiple parts of the pathogen simultaneously .

Biochemical Pathways

The biochemical pathways affected by Oxine-copper are those involving the enzymes of the targeted pathogens . The copper ions from Oxine-copper bind to these enzymes, disrupting their normal functioning and leading to the death of the pathogens . The exact biochemical pathways affected can vary depending on the specific type of pathogen targeted .

Pharmacokinetics

It’s known that oxine-copper has a low aqueous solubility . This suggests that its bioavailability may be limited, and it may remain in the environment for extended periods .

Result of Action

The primary result of Oxine-copper’s action is the death of the targeted pathogens . By disrupting the enzyme systems of these organisms, Oxine-copper prevents them from carrying out essential biological processes, leading to their death . This makes Oxine-copper an effective fungicide.

Action Environment

The efficacy and stability of Oxine-copper can be influenced by various environmental factors. For instance, the pH of the environment can affect the fungitoxicity of Oxine-copper . Additionally, the presence of certain metals and chelating agents can also influence the activity of Oxine-copper . Despite these influences, Oxine-copper remains an effective fungicide in a variety of environments .

Avantages Et Limitations Des Expériences En Laboratoire

The use of Copper 8-hydroxyquinolinate(8-HQ) in laboratory experiments has several advantages. This compound(8-HQ) is relatively stable and can be stored for long periods of time without significant degradation. In addition, this compound(8-HQ) is relatively non-toxic, and can be used at relatively low concentrations. Furthermore, this compound(8-HQ) is relatively inexpensive and can be easily obtained from commercial suppliers.

However, there are also some limitations to the use of this compound(8-HQ) in laboratory experiments. This compound(8-HQ) is not very soluble in aqueous solutions, and must be used in combination with other compounds in order to maximize its efficacy. In addition, this compound(8-HQ) can be toxic at high concentrations, and should be used with caution.

Orientations Futures

Copper 8-hydroxyquinolinate(8-HQ) has a variety of potential future applications. This compound(8-HQ) could be used as a therapeutic agent in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, this compound(8-HQ) could be used in the synthesis of various organic compounds, or in the detection of specific proteins. This compound(8-HQ) could also be used as a catalyst in the synthesis of various organic compounds. Finally, this compound(8-HQ) could be used to reduce oxidative stress and inflammation, and to improve the immune system.

Méthodes De Synthèse

Copper 8-hydroxyquinolinate(8-HQ) can be synthesized using a variety of methods. The most common method involves the reaction of copper chloride and 8-hydroxyquinoline in aqueous solution. This reaction is typically conducted in a basic solution, such as sodium hydroxide or potassium hydroxide, and is typically carried out at elevated temperatures. Other methods of synthesis include the reaction of copper acetate and 8-hydroxyquinoline in acetic acid, and the reaction of copper sulfate and 8-hydroxyquinoline in sulfuric acid.

Applications De Recherche Scientifique

Copper 8-hydroxyquinolinate(8-HQ) has been studied for its potential applications in a variety of scientific research fields. This compound(8-HQ) has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, this compound(8-HQ) has been studied for its potential applications in various laboratory experiments, such as in the synthesis of various compounds and in the detection of specific proteins. This compound(8-HQ) has also been studied for its potential to be used as a catalyst in the synthesis of various organic compounds.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Copper 8-hydroxyquinolinate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. This process is driven by copper accumulation and has been linked to various non-cancerous diseases .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that this compound can inhibit the proteasomal activity and proliferation in cultured human cancer cells .

Molecular Mechanism

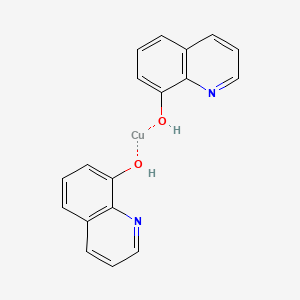

The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The crystal structure of anhydrous this compound has been determined, showing that a copper atom is surrounded by four atoms with specific Cu–N and Cu–O distances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been tested in two strains of mice by oral and by single subcutaneous administration

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The complex interplay between copper metabolism and the pathogenesis of conditions such as Wilson’s disease (WD), neurodegenerative disorders, and cardiovascular pathologies has been examined .

Transport and Distribution

It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

| { "Design of the Synthesis Pathway": "Copper 8-hydroxyquinolinate can be synthesized by reacting copper sulfate with 8-hydroxyquinoline in the presence of a base.", "Starting Materials": [ "Copper sulfate", "8-hydroxyquinoline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve copper sulfate in water to form a solution.", "Add 8-hydroxyquinoline to the solution and stir.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to basic conditions.", "Heat the solution to promote the reaction between copper sulfate and 8-hydroxyquinoline.", "Continue stirring and heating until a precipitate forms.", "Filter the precipitate and wash with water to remove impurities.", "Dry the product to obtain Copper 8-hydroxyquinolinate." ] } | |

Numéro CAS |

13014-03-4 |

Formule moléculaire |

C9H7CuNO |

Poids moléculaire |

208.70 g/mol |

Nom IUPAC |

copper;quinolin-8-ol |

InChI |

InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |

Clé InChI |

MMUFAGXJPKNAHT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

SMILES canonique |

C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

Densité |

Relative density (water = 1): 1.63 |

Point d'éclair |

Flash Point > 200 °C |

Description physique |

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline] GREEN-TO-YELLOW CRYSTALLINE POWDER. |

Solubilité |

Solubility in water: none |

Origine du produit |

United States |

Q & A

Q1: How does Oxine-Copper exert its fungicidal activity?

A1: While the exact mechanism remains unclear, research suggests that Oxine-Copper disrupts fungal cell membrane integrity. [] This disruption likely leads to cell death, effectively controlling fungal growth.

Q2: Does Oxine-Copper exhibit any other biocidal activities besides fungicidal effects?

A2: Yes, Oxine-Copper also demonstrates antibacterial activity. Studies highlight its potent inhibitory effects against Pseudomonas syringae pv. actinidiae (Psa). []

Q3: What is the molecular formula and weight of Oxine-Copper?

A3: The molecular formula of Oxine-Copper is C18H12CuN2O2, and its molecular weight is 351.8 g/mol. [, , ]

Q4: Are there any spectroscopic data available for Oxine-Copper?

A4: Yes, researchers frequently employ High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection for Oxine-Copper analysis. The UV detection wavelength used is typically around 240-250 nm. [, , , ]

Q5: What is Oxine-Copper's compatibility with other materials?

A5: Oxine-Copper finds use in formulating mildew-proof lubricating grease for precise instruments, indicating compatibility with naphthenic mineral oil, dibutyl sebacate, aluminum stearate, and antioxidants. [] It also exhibits compatibility with various polymers, as evidenced by its incorporation into non-granule plastic rubber materials. []

Q6: How stable is Oxine-Copper under different environmental conditions?

A6: Oxine-Copper exhibits stability under various conditions. For instance, it remains effective in controlling fungal growth on wood exposed to outdoor ground-contact conditions for 69 months. []

Q7: Are there any computational chemistry studies conducted on Oxine-Copper?

A7: The provided papers do not elaborate on computational chemistry studies related to Oxine-Copper.

Q8: How do structural modifications of Oxine-Copper affect its activity?

A8: One study investigated a novel chelate, carbendazim-8-oxyquinoline-copper (BCOC), formed by combining carbendazim with Oxine-Copper. This modification significantly enhanced the inhibitory activity against carbendazim-resistant Fusarium graminearum strains compared to individual components. []

Q9: What are the common formulation strategies for Oxine-Copper?

A9: Oxine-Copper is often formulated as wettable powders (WP), suspension concentrates (SC), or incorporated into liquid solutions for agricultural applications. [, , , , , , , , ]

Q10: What are the regulatory guidelines concerning Oxine-Copper usage?

A10: While the provided papers do not directly address specific SHE regulations, they highlight the importance of risk assessment and safe application practices, especially in agricultural settings where Oxine-Copper is commonly used. []

Q11: Are there any studies available on the pharmacokinetics of Oxine-Copper in mammals?

A11: One study explored the in vivo toxicity and impact on glutathione, ascorbic acid, lipid peroxide, and copper levels in mice after intraperitoneal administration of Oxine-Copper. The findings indicate potential for hepatotoxicity due to increased copper levels in the liver. []

Q12: What are the typical in vitro assays used to evaluate Oxine-Copper's efficacy?

A12: Common in vitro assays include mycelial growth inhibition tests and spore germination assays using various fungal species. [, , , , , ]

Q13: What are the common in vivo models used to assess Oxine-Copper's efficacy?

A13: Field trials on various crops like cucumber, litchi, and citrus are frequently conducted to assess the efficacy of Oxine-Copper against specific plant diseases. [, , , , , ]

Q14: Are there any reported cases of resistance development to Oxine-Copper?

A14: While specific resistance mechanisms to Oxine-Copper are not explicitly discussed in the provided papers, the study on carbendazim-8-oxyquinoline-copper (BCOC) suggests its potential to overcome carbendazim resistance in Fusarium graminearum, highlighting the importance of novel formulations to combat fungicide resistance. []

Q15: What are the known toxicological concerns associated with Oxine-Copper?

A15: Although generally considered safe for agricultural use, research indicates potential for hepatotoxicity at higher doses in mammals due to copper accumulation in the liver. [] Additionally, an acute toxicity study on rainbow trout identified Oxine-Copper as highly toxic to aquatic organisms. []

Q16: What are the standard analytical methods for quantifying Oxine-Copper?

A16: High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with pre-treatment methods like solid-phase extraction (SPE) or QuEChERS, is widely employed for quantifying Oxine-Copper residues in various matrices. [, , , , , , , , ] Gas Chromatography (GC) with flame-thermoionic detection (FTD) also serves as an alternative method. []

Q17: What are the environmental concerns related to Oxine-Copper?

A17: Oxine-Copper exhibits high toxicity to aquatic organisms, raising concerns about its potential impact on aquatic ecosystems. [] Research on its degradation pathways and persistence in the environment is crucial for assessing its long-term ecological effects.

Q18: What factors influence the dissolution and solubility of Oxine-Copper?

A18: One study indicates that the presence of EDTA can significantly enhance the dissolution of Oxine-Copper by converting it to soluble 8-hydroxyquinoline. [] The choice of solvent also plays a crucial role in solubility, as evident from its use in both water- and oil-based formulations. []

Q19: How are analytical methods for Oxine-Copper validated?

A19: Standard validation parameters like accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) are assessed to ensure the reliability and reproducibility of analytical methods. [, , , , , , , , , ]

Q20: What are some alternatives to Oxine-Copper in various applications?

A20: Several fungicides, including flusilazole, kresoxim-methyl, procymidone, iprodione, difenoconazole, and tebuconazole, demonstrate effectiveness against specific fungal pathogens and could serve as potential alternatives depending on the target organism and application. [, , ] For controlling bacterial diseases, options like streptomycin sulfate, copper hydroxide, and zhongshengmycin are available. []

Q21: What are some significant milestones in the research history of Oxine-Copper?

A21: Early research focused on elucidating the crystal structure of Oxine-Copper, revealing its unique dimeric structure and providing valuable insights into its stability and properties. [] Subsequent studies explored its fungicidal and antibacterial activities, establishing its role as a potent biocide. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)